molecular formula C22H35ClO B14407015 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride CAS No. 83636-43-5

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride

Cat. No.: B14407015
CAS No.: 83636-43-5
M. Wt: 351.0 g/mol
InChI Key: JIJJYOGUEXXMPI-UHFFFAOYSA-N
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Description

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride is a chemical compound known for its unique structure and properties. It contains multiple double bonds and a chloride functional group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride typically involves the chlorination of 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid. This process can be carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Addition Reactions: The multiple double bonds in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Addition Reactions: Reagents such as bromine (Br₂) or hydrogen (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used for addition reactions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from substitution reactions with amines, alcohols, and thiols, respectively.

    Dihalides and Hydrogenated Compounds: Formed from addition reactions with halogens and hydrogen.

Scientific Research Applications

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride involves its reactivity with nucleophiles and electrophiles. The chloride group acts as a leaving group in substitution reactions, while the double bonds participate in addition reactions. These interactions enable the compound to modify other molecules and form new chemical entities.

Comparison with Similar Compounds

Similar Compounds

    5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid: The parent acid of the compound, which lacks the chloride group.

    5,9,13,17-Tetramethyl-4,8,12,16-octadecatetraenoic acid: A similar compound with a slightly different structure.

Uniqueness

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride is unique due to its combination of multiple double bonds and a reactive chloride group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

83636-43-5

Molecular Formula

C22H35ClO

Molecular Weight

351.0 g/mol

IUPAC Name

5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoyl chloride

InChI

InChI=1S/C22H35ClO/c1-18(2)10-6-11-19(3)12-7-13-20(4)14-8-15-21(5)16-9-17-22(23)24/h10,12,14,16H,6-9,11,13,15,17H2,1-5H3

InChI Key

JIJJYOGUEXXMPI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)Cl)C)C)C)C

Origin of Product

United States

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